molecular formula C21H26O6 B12539681 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-24-1

3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

Cat. No.: B12539681
CAS No.: 656810-24-1
M. Wt: 374.4 g/mol
InChI Key: HFJFGFSBNAEAAF-UHFFFAOYSA-N
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Description

3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C21H26O6. This compound features a benzaldehyde core substituted with butoxy and trimethoxyphenylmethoxy groups, making it a complex aromatic aldehyde. The presence of the trimethoxyphenyl group is particularly notable due to its significance in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with 3-butoxy-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the butoxy substitution.

    3-Butoxy-4-methoxybenzaldehyde: Similar structure but without the trimethoxyphenyl group.

    3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid: An oxidized derivative of the compound.

Uniqueness

3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of the butoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry .

Properties

CAS No.

656810-24-1

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C21H26O6/c1-5-6-9-26-18-10-15(13-22)7-8-17(18)27-14-16-11-19(23-2)21(25-4)20(12-16)24-3/h7-8,10-13H,5-6,9,14H2,1-4H3

InChI Key

HFJFGFSBNAEAAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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